2,4-Bis(1-pyrrolidinyl)quinazoline

Vue d'ensemble

Description

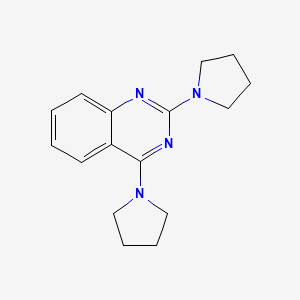

2,4-bis(1-pyrrolidinyl)quinazoline is a member of quinazolines.

Applications De Recherche Scientifique

Anticancer Activity

The most notable application of 2,4-bis(1-pyrrolidinyl)quinazoline is its role as an anticancer agent. Research indicates that quinazoline derivatives can inhibit various protein kinases associated with cancer progression, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Case Studies

- A study demonstrated that derivatives of quinazoline, including this compound, showed potent cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. For example, modifications to the quinazoline scaffold significantly enhanced its activity against prostate cancer cells .

- Another investigation into quinazoline derivatives reported their effectiveness in inhibiting tubulin polymerization, a critical process for cell division. This action further supports their potential as anticancer agents by disrupting mitotic processes in cancer cells .

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of quinazoline derivatives. Specifically, this compound has shown potential as a fluoroquinolone-like inhibitor against bacterial gyrase and DNA topoisomerase IV.

Case Studies

- In vitro studies revealed that certain derivatives exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative strains. For instance, compounds derived from this compound demonstrated significant inhibition zones compared to standard antibiotics like ampicillin .

Other Therapeutic Applications

Beyond oncology and antimicrobial activity, quinazolines have been investigated for various other therapeutic effects:

- Anti-inflammatory Agents : Some studies suggest that quinazoline derivatives may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

- Anticonvulsant Activity : There is emerging evidence supporting the use of quinazolines as anticonvulsants, providing a novel approach for managing seizure disorders .

Propriétés

Formule moléculaire |

C16H20N4 |

|---|---|

Poids moléculaire |

268.36 g/mol |

Nom IUPAC |

2,4-dipyrrolidin-1-ylquinazoline |

InChI |

InChI=1S/C16H20N4/c1-2-8-14-13(7-1)15(19-9-3-4-10-19)18-16(17-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2 |

Clé InChI |

VGDXTDLSFZUVNN-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |

SMILES canonique |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.